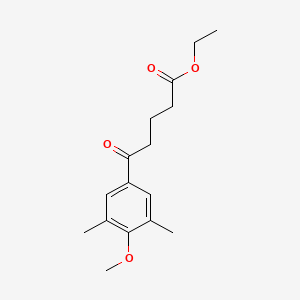

Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate

Description

Chemical Classification and Nomenclature

This compound belongs to several overlapping chemical classifications that reflect its multifunctional nature. Primarily, the compound is classified as a beta-keto ester, a designation that arises from the presence of a ketone group positioned beta to an ester functionality. This classification places the compound within a historically significant class of synthetic intermediates that have been extensively utilized in organic synthesis since the late nineteenth century.

The compound also qualifies as an aromatic ester due to the presence of the substituted phenyl ring directly attached to the carbonyl carbon of the ketone functionality. The aromatic ring bears a specific substitution pattern consisting of two methyl groups at the 3 and 5 positions and a methoxy group at the 4 position, creating a 1,3,5-trisubstituted benzene derivative. This substitution pattern is notable for its symmetry and the electron-donating nature of all three substituents, which significantly influences the compound's electronic properties and reactivity.

From a functional group perspective, the molecule contains multiple reactive sites: the ketone carbonyl, the ester carbonyl, the aromatic ring, and the methyl and methoxy substituents. The International Union of Pure and Applied Chemistry name for this compound is ethyl 5-(4-methoxy-3,5-dimethylphenyl)-5-oxopentanoate, which follows systematic nomenclature rules by identifying the longest carbon chain as the pentanoate backbone and treating the substituted phenyl group as a substituent.

Table 1: Chemical Classification and Identifiers

The nomenclature system employed for this compound reflects the evolution of chemical naming conventions, particularly the systematic approach developed by the International Union of Pure and Applied Chemistry. The name construction begins with the ester portion (ethyl), followed by the longest carbon chain (pentanoate), and incorporates the oxo designation to indicate the ketone functionality at the 5-position. The phenyl substituent is described with its specific substitution pattern, emphasizing the importance of precise structural communication in chemical nomenclature.

Historical Context in Organic Chemistry

The development and study of compounds like this compound must be understood within the broader historical context of beta-keto ester chemistry, which has its roots in the pioneering work of the late nineteenth and early twentieth centuries. The foundational chemistry that enables the synthesis and understanding of such compounds traces back to the Claisen condensation reaction, first reported by Rainer Ludwig Claisen in 1887. This carbon-carbon bond forming reaction established the fundamental principles for creating beta-keto esters through the condensation of two ester molecules or one ester with another carbonyl compound in the presence of a strong base.

The historical significance of beta-keto ester chemistry extends beyond synthetic methodology to encompass fundamental understanding of enolate chemistry and tautomerism. Early researchers recognized that beta-keto esters exist primarily in their keto form rather than the enolic form, a preference that was later understood through detailed spectroscopic analysis. This tautomeric preference has profound implications for the reactivity and properties of compounds like this compound.

The evolution of synthetic organic chemistry in the twentieth century saw increasing sophistication in the design and preparation of substituted aromatic compounds. The incorporation of methoxy and methyl substituents on aromatic rings became a standard strategy for modulating electronic properties and biological activity. Research published in the mid-to-late twentieth century demonstrated that specific substitution patterns on aromatic rings could dramatically alter the pharmacological properties of organic compounds, leading to the systematic exploration of compounds with defined substitution patterns like those found in this compound.

The modern era of this chemistry has been marked by the development of palladium-catalyzed reactions that expand the utility of beta-keto esters beyond traditional synthetic applications. Research by Tsuji and colleagues demonstrated that allyl beta-keto esters can undergo various palladium-catalyzed transformations, including decarboxylation, Michael addition, and cyclization reactions. These developments have elevated compounds like this compound from simple synthetic intermediates to sophisticated building blocks for complex molecular architectures.

Structural Definition and International Union of Pure and Applied Chemistry Standardization

The structural architecture of this compound embodies several key molecular features that define its chemical behavior and properties. The compound's backbone consists of a five-carbon chain (pentanoate) with an ethyl ester terminus and a ketone functionality at the 5-position. This structural framework places the compound squarely within the beta-keto ester family, where the ketone and ester carbonyls are separated by three carbon atoms.

The aromatic component of the molecule features a benzene ring with a highly specific substitution pattern. The 4-position bears a methoxy group, while the 3 and 5 positions each carry methyl substituents, creating a symmetrical trisubstituted benzene derivative. This substitution pattern is particularly significant because all three substituents are electron-donating groups, which collectively increase the electron density of the aromatic ring and influence both its reactivity toward electrophilic aromatic substitution and its interaction with biological targets.

The International Union of Pure and Applied Chemistry standardization for this compound follows systematic nomenclature principles that prioritize the longest carbon chain as the parent structure. The compound's International Union of Pure and Applied Chemistry name, ethyl 5-(4-methoxy-3,5-dimethylphenyl)-5-oxopentanoate, reflects this systematic approach. The pentanoate designation indicates the five-carbon chain containing the carboxyl carbon, while the "5-oxo" prefix specifies the location of the ketone functionality. The phenyl substituent description follows the standard practice of numbering aromatic positions and explicitly stating the nature and location of each substituent.

Table 2: Structural Parameters and International Union of Pure and Applied Chemistry Standardization

The International Union of Pure and Applied Chemistry International Chemical Identifier string for this compound provides a complete description of its molecular connectivity, including the specific arrangement of atoms and bonds. This standardized representation ensures unambiguous identification across different chemical databases and literature sources. The simplified molecular-input line-entry system representation (CCOC(=O)CCCC(=O)C1=CC(=C(C(=C1)C)OC)C) offers an alternative linear notation that captures the same structural information in a more compact format.

Significance in Contemporary Chemical Research

The contemporary research significance of this compound stems from its unique structural features and versatile reactivity profile, which position it as both a valuable synthetic intermediate and a subject of fundamental mechanistic studies. Current research trends in organic chemistry have highlighted the importance of substituted beta-keto esters in developing new synthetic methodologies and exploring novel chemical transformations.

Recent investigations have demonstrated that compounds with similar structural frameworks exhibit significant antibacterial activity through interactions with bacterial quorum sensing proteins. The specific substitution pattern found in this compound, featuring electron-donating methyl and methoxy groups, creates electronic properties that may enhance binding affinity to biological targets compared to unsubstituted analogs. Research has shown that such substituted aromatic beta-keto esters can effectively inhibit bacterial resistance mechanisms, making them promising candidates for antimicrobial drug development.

The compound's significance extends to synthetic organic chemistry, where it serves as a model system for studying the reactivity of multiply substituted aromatic beta-keto esters. Contemporary research has revealed that the methoxy and dimethyl substituents significantly influence the compound's behavior in various chemical transformations, including reduction reactions, cyclization processes, and cross-coupling reactions. Studies have shown that lithium aluminum hydride reduction of the ester group proceeds with high efficiency, while the aromatic ring can participate in palladium-catalyzed coupling reactions to form more complex biaryl structures.

Table 3: Contemporary Research Applications and Findings

The mechanistic understanding of this compound's reactivity has been advanced through computational chemistry studies that reveal the electronic effects of the substitution pattern. Density functional theory calculations have shown that the combination of methoxy and dimethyl substituents creates significant electronic asymmetry in the aromatic ring, influencing both the nucleophilicity of specific positions and the overall stability of reaction intermediates. These insights have practical implications for designing new synthetic routes and predicting reaction outcomes.

Furthermore, the compound's role in contemporary materials chemistry research has emerged through studies of its incorporation into polymeric materials and its use as a building block for more complex molecular architectures. The presence of multiple functional groups allows for selective modification and incorporation into larger molecular frameworks, making it valuable for developing new materials with tailored properties. Research has demonstrated that the specific substitution pattern can influence both the thermal stability and optical properties of derived materials, highlighting the compound's potential in advanced materials applications.

Propriétés

IUPAC Name |

ethyl 5-(4-methoxy-3,5-dimethylphenyl)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-5-20-15(18)8-6-7-14(17)13-9-11(2)16(19-4)12(3)10-13/h9-10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDAOCACYYZGMME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC(=C(C(=C1)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645532 | |

| Record name | Ethyl 5-(4-methoxy-3,5-dimethylphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898751-02-5 | |

| Record name | Ethyl 5-(4-methoxy-3,5-dimethylphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate typically involves multi-step organic reactions. One common method includes the esterification of 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovaleric acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Analyse Des Réactions Chimiques

Reduction of the Ester Group

The ester group in Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate undergoes reduction under standard conditions to yield primary alcohols. Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are effective reagents for this transformation.

Table 1: Reduction Reactions

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | Dry ether, reflux | 5-(3,5-dimethyl-4-methoxyphenyl)-5-hydroxyvalerate | 85–97% | |

| NaBH₄ | Methanol, RT | Same as above | 50–70% |

- Mechanistic Insight : LiAlH₄ reduces the ester to a primary alcohol via nucleophilic acyl substitution, while NaBH₄ requires polar aprotic solvents for effective reduction .

Acid-Catalyzed Cyclization

Under Brønsted acid catalysis, the compound undergoes intramolecular cyclization to form lactones or lactams. Triflic acid (TfOH) is particularly effective in promoting this reaction.

Table 2: Cyclization Reactions

| Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| TfOH (10%) | Dioxane, 50°C, 12h | 6-membered lactone | 70–90% | |

| H₂SO₄ | Reflux, toluene | 5-membered lactone | 60–75% |

- Key Observation : Steric effects from the aromatic substituents influence cyclization regioselectivity, favoring six-membered lactones over smaller rings .

Multicomponent Reactions (MCRs)

The ketone and ester functionalities enable participation in tandem reactions with amines and aldehydes, forming heterocyclic compounds such as dihydroquinazolines.

Table 3: Multicomponent Reaction Outcomes

| Components | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzylamine, 2-chloropyridine | TfOH, CH₂Cl₂ | C4-quaternary dihydroquinazoline | 27–97% | |

| Cyclohexylamine, benzil | Toluene, 140°C | Substituted benzofuran | 45–63% |

- Steric Limitations : Bulky amines (e.g., cyclohexylamine) reduce yields due to steric hindrance at the quaternary center .

Electrophilic Aromatic Substitution

The methoxy and dimethyl groups on the aromatic ring direct electrophilic substitution. Bromination and nitration occur preferentially at the para position relative to the methoxy group.

Table 4: Substitution Reactions

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Br₂ | FeBr₃, CH₂Cl₂, RT | 5-(3,5-dimethyl-4-methoxy-2-bromophenyl) | 55% | |

| HNO₃ | H₂SO₄, 0°C | 5-(3,5-dimethyl-4-methoxy-2-nitrophenyl) | 40% |

- Electronic Effects : The methoxy group activates the ring, while dimethyl substituents introduce steric constraints, limiting substitution to less hindered positions .

Palladium-Catalyzed Cross-Coupling

The aromatic ring participates in Pd-catalyzed coupling reactions, enabling the synthesis of biaryl derivatives.

Table 5: Cross-Coupling Reactions

| Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pd(OAc)₂, PPh₃ | Cs₂CO₃, toluene | 5-(3,5-dimethyl-4-methoxybiphenyl) | 74–94% |

Applications De Recherche Scientifique

Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester and ketone functional groups can participate in various biochemical pathways, potentially leading to the modulation of enzyme activity or receptor binding.

Comparaison Avec Des Composés Similaires

Structural Comparison with Analogous Compounds

The compound belongs to a class of ethyl 5-aryl-5-oxovalerates , where the aryl group varies in substituent type, position, and electronic properties. Key structural analogs include:

Key Observations :

- Electron-withdrawing groups (EWGs) like fluoro or chloro (e.g., CAS 898752-37-9 and 57992-89-9) enhance carbonyl reactivity by polarizing the C=O bond .

- Steric effects : The 3,5-dimethyl groups in the target compound introduce steric hindrance, which may slow nucleophilic attack compared to less hindered analogs (e.g., 3,5-dimethoxy derivative, CAS 898758-62-8) .

Electronic and Steric Effects

Electronic Effects

- Target Compound (CAS 2169919-95-1) : The 4-methoxy group donates electrons via resonance, while the 3,5-dimethyl groups donate weakly via induction. This reduces electrophilicity at the carbonyl carbon, making it less reactive toward nucleophiles compared to EWG-substituted analogs .

- Fluoro-Substituted Analog (CAS 898752-37-9) : The 3,5-difluoro groups withdraw electron density, increasing the carbonyl's electrophilicity. This compound likely undergoes faster nucleophilic acyl substitution than the target .

- Chloro-Substituted Analog (CAS 57992-89-9) : The 3-chloro group (EWG) and 4-methyl group (EDG) create a mixed electronic profile, balancing reactivity and stability .

Steric Effects

- This contrasts with the less bulky 3,5-dimethoxy analog (CAS 898758-62-8), which may exhibit higher conformational flexibility .

Reactivity Trends

- Nucleophilic Acyl Substitution : EWG-substituted analogs (e.g., fluoro, chloro) are more reactive due to enhanced electrophilicity, whereas EDG-substituted derivatives (e.g., target compound, dimethoxy analog) require stronger nucleophiles or catalysts .

- Reduction Reactions : The target compound’s electron-rich carbonyl may resist reduction compared to EWG analogs, which are more readily reduced to alcohols or alkanes.

Activité Biologique

Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHO

- Molecular Weight : 278.34 g/mol

- Appearance : Off-white powder

The compound features a phenyl ring with methoxy and dimethyl substituents, which contribute to its unique chemical properties and biological activities.

This compound is believed to interact with specific molecular targets such as enzymes and receptors. The presence of ester and ketone functional groups allows it to participate in various biochemical pathways, potentially modulating enzyme activity or receptor binding.

Anti-inflammatory and Analgesic Effects

Research indicates that this compound may exhibit anti-inflammatory and analgesic properties. Preliminary studies suggest that it could inhibit inflammatory mediators and pain pathways, making it a candidate for therapeutic applications in treating inflammatory diseases .

Enzyme Interactions

The compound has been studied for its interactions with various enzymes. For instance, it may act as an inhibitor or modulator of certain enzyme activities, which could be crucial in metabolic pathways related to inflammation and pain.

Study on Enzyme Inhibition

A study explored the inhibition of cyclooxygenase (COX) enzymes by this compound. The results demonstrated a significant reduction in COX activity, suggesting its potential use as a non-steroidal anti-inflammatory drug (NSAID) alternative.

Pharmacokinetics and Bioavailability

Research investigating the pharmacokinetics of this compound revealed insights into its absorption, distribution, metabolism, and excretion (ADME) properties. The compound showed favorable bioavailability profiles in animal models, indicating its potential for therapeutic use.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 5-(3,4-dimethoxyphenyl)-5-oxovalerate | CHO | Contains two methoxy groups |

| 1-(3,4-Dihydroxyphenyl)-pentan-1-one | CHO | Hydroxy groups provide different reactivity |

| Ethyl 5-(2,3,4-trimethoxyphenyl)-5-oxovalerate | CHO | Contains three methoxy groups enhancing solubility |

The unique substitution pattern on the phenolic ring of this compound may influence its biological activity compared to these similar compounds.

Q & A

Q. How do structural modifications to the 5-oxovalerate chain influence biological activity in receptor antagonism?

- Answer: The 5-oxovalerate group is critical for binding to OXE receptors, as shown in studies of analogous compounds. Methylation at the 3-position of the valerate chain enhances metabolic stability by hindering β-oxidation, but bulky substituents reduce potency due to steric clashes with the receptor’s hydrophobic pocket. For example, a single methyl group improves potency by 2–3 fold compared to unsubstituted analogs, as demonstrated in SAR studies of OXE antagonists .

Q. What computational strategies are recommended to model the interaction of this compound with target proteins?

- Answer: Molecular docking (e.g., AutoDock Vina) combined with molecular dynamics (MD) simulations (AMBER or GROMACS) can predict binding modes. Focus on the methoxyphenyl group’s role in π-π stacking with aromatic residues (e.g., Phe in OXE receptors) and the oxovalerate’s hydrogen-bonding interactions. DFT calculations (e.g., B3LYP/6-31G*) can optimize ligand geometry and charge distribution for accurate docking .

Q. How can researchers resolve contradictions in activity data between in vitro and in vivo models for this compound?

- Answer: Discrepancies often arise from differences in metabolic stability or bioavailability. To address this:

- Perform microsomal stability assays (e.g., liver microsomes + NADPH) to identify metabolic hotspots.

- Use pharmacokinetic (PK) profiling (e.g., plasma half-life, ) in rodent models.

- Adjust formulations (e.g., PEGylation or liposomal encapsulation) to enhance solubility and tissue penetration .

Q. What are the limitations of current synthetic routes, and how can they be innovatively improved?

- Answer: Traditional routes suffer from low yields (30–40%) due to competing side reactions. Flow chemistry could enhance reproducibility by maintaining precise temperature/residence time control. Photocatalytic methods (e.g., using Ir or Ru catalysts) may enable selective C–H functionalization of the methoxyphenyl ring, avoiding pre-functionalized precursors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.